molecular formula C20H22ClN3O6S B2690262 N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate CAS No. 1351614-31-7

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

Cat. No.: B2690262
CAS No.: 1351614-31-7
M. Wt: 467.92
InChI Key: MRAWVMWIPLHISN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with a suitable alkylating agent.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the piperazine derivative with 4-chlorobenzyl chloride under basic conditions.

    Addition of the thiophene moiety: The thiophene group can be introduced through a Friedel-Crafts acylation reaction using thiophene-2-carboxylic acid chloride.

    Formation of the oxalate salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(2-oxo-2-(phenyl)ethyl)piperazine-1-carboxamide
  • N-(4-chlorobenzyl)-4-(2-oxo-2-(furan-2-yl)ethyl)piperazine-1-carboxamide

Uniqueness

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S.C2H2O4/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAWVMWIPLHISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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